N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide
Description
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a heterocyclic compound featuring a pyrazole carboxamide core linked to an imidazo[1,2-a]pyridine-substituted phenyl group. The 5-methyl-1-phenyl substituent on the pyrazole ring may enhance metabolic stability and target binding affinity compared to simpler analogs.
Properties
IUPAC Name |
N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-5-methyl-1-phenylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5O/c1-17-20(15-25-29(17)18-9-3-2-4-10-18)24(30)27-21-12-6-5-11-19(21)22-16-28-14-8-7-13-23(28)26-22/h2-16H,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRMQHYHKYBLQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C4=CN5C=CC=CC5=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common route starts with the preparation of the imidazo[1,2-a]pyridine core, which is then coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction. The pyrazole ring is introduced via a cyclization reaction, and the final carboxamide group is formed through an amidation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to ensure efficient synthesis. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs can be categorized based on modifications to the imidazo[1,2-a]pyridine core, phenyl linker, or pyrazole carboxamide moiety. Key examples include:
(a) Imidazo[1,2-a]pyridine Carboxamides
- N-(2-formylphenyl)imidazo[1,2-a]pyridine-8-carboxamide ():
Replaces the pyrazole carboxamide with a formyl group on the phenyl ring. This aldehyde functionality may reduce metabolic stability compared to the methyl-phenyl-pyrazole group in the parent compound, as formyl groups are prone to oxidation . - 2-(3-ethylsulfonyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)-3-methyl-6-(trifluoromethyl)imidazo[4,5-b]pyridine ():
Incorporates sulfonyl and trifluoromethyl groups on the imidazo[1,2-a]pyridine core. These electron-withdrawing substituents likely enhance binding to hydrophobic enzyme pockets, a feature absent in the parent compound .
(b) Pyrazole Carboxamide Derivatives
- N-[3-chloro-1-(3-pyridyl)pyrazol-4-yl]-2-methylsulfonyl-propanamide ():
Features a chloropyridyl-pyrazole scaffold with a methylsulfonyl group. The sulfonyl moiety may improve solubility but reduce membrane permeability compared to the parent compound’s methyl-phenyl group .
(c) Hybrid Structures
- N-[[2-fluoro-4-[(2S,3S)-2-hydroxy-3-(3,4,5-trichlorophenyl)-3-(trifluoromethyl)pyrrolidin-1-yl]phenyl]methyl]cyclopropanecarboxamide (): Combines a pyrrolidine-fluorophenyl system with a cyclopropane carboxamide. This complex structure highlights the trade-off between potency (via halogenation) and synthetic complexity, contrasting with the parent compound’s simpler design .
Biological Activity
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The compound features a unique combination of an imidazo[1,2-a]pyridine moiety and a pyrazole core, which are known for their ability to interact with various biological targets. The presence of multiple functional groups enhances its reactivity and biological profile.
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 2034488-20-3 |
| Molecular Formula | C24H19N5O |
| Molecular Weight | 393.4 g/mol |
Research has indicated that compounds with similar structural features exhibit various biological activities, including:
- Inhibition of Enzymatic Activity : Compounds derived from imidazo[1,2-a]pyridine have shown potential as inhibitors of specific enzymes, such as cyclooxygenase (COX) and kinases involved in cancer progression.
- Antitumor Activity : Studies have demonstrated that derivatives of pyrazole can induce apoptosis in cancer cell lines. For instance, compounds similar to this compound have exhibited significant cytotoxic effects against various cancer cell lines (e.g., MCF7 and A549) with IC50 values ranging from 0.01 µM to 49.85 µM .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and related derivatives:
- Anticancer Activity : A study highlighted the effectiveness of pyrazole derivatives against the NCI-H460 lung cancer cell line, reporting IC50 values as low as 0.39 µM for certain derivatives . Another investigation showed that imidazo[1,2-a]pyridine derivatives could modulate KRAS activity, a critical target in cancer therapy .
- Anti-inflammatory Properties : Research has indicated that compounds sharing structural similarities with N-(2-(imidazo[1,2-a]pyridin-2-y)phenyl)-5-methyl-1-phenyloxypyrazole-4-carboxamide possess anti-inflammatory properties, potentially making them candidates for treating inflammatory diseases .
- Binding Affinity Studies : Interaction studies utilizing techniques such as molecular docking have demonstrated that this compound can bind effectively to target proteins involved in disease pathways. This binding affinity is crucial for understanding its therapeutic potential and optimizing its design .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 8-Methyl-N-(4-tolyl)imidazo[1,2-a]pyridine | Imidazo[1,2-a]pyridine core | Selective COX inhibitor |
| LASSBio 1504 | Contains imidazo[1,2-a]pyridine | Anti-TNF-alpha activity |
| Pyrazolo[3,4-b]quinolin | Related pyrazole structure | Antitumor properties |
Q & A
Q. What are the standard synthetic routes for N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step reactions, including coupling of imidazo[1,2-a]pyridine and pyrazole-carboxamide precursors. Key steps include:
- Catalysts : Use palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings .
- Solvents : Optimize solvent polarity (e.g., DMF, dichloromethane) to improve yield and purity .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30–60 minutes at 120°C) compared to conventional heating .
- Data-driven optimization : Apply Design of Experiments (DoE) to evaluate variables like temperature, solvent ratio, and catalyst loading .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical for validation?
Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?
- Assays :
- Kinase inhibition : Test against kinases (e.g., EGFR, Aurora kinases) due to structural similarity to imidazo-pyridine kinase inhibitors .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) .
- Solubility screening : Employ shake-flask method with PBS (pH 7.4) to guide formulation studies .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking, QSAR) guide the design of analogs with improved target binding?
- Approach :
- Docking : Use AutoDock Vina to predict interactions with ATP-binding pockets of kinases .
- QSAR : Correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) on bioactivity using Hammett constants .
- MD simulations : Assess stability of ligand-receptor complexes (e.g., 100 ns trajectories in GROMACS) .
Q. How can contradictory bioactivity data (e.g., in vitro vs. in vivo efficacy) be resolved?
- Strategies :
- Metabolite profiling : Use LC-MS to identify active/inactive metabolites in plasma .
- Structural analogs : Compare activity of derivatives lacking the pyrazole ring to isolate pharmacophoric elements .
- PK/PD modeling : Integrate bioavailability data to refine dosing regimens .
Q. What methodologies are effective for resolving synthetic impurities or diastereomer formation during scale-up?
Q. How do solvent polarity and temperature impact the stability of this compound during long-term storage?
- Stability studies :
- Accelerated degradation : Exclude light and oxygen; test stability in DMSO at -20°C vs. 4°C .
- Degradant profiling : Identify hydrolysis products (e.g., free carboxylic acid) via LC-MS .
Q. What strategies are recommended for elucidating its mechanism of action when target proteins are unknown?
- Methods :
- Chemical proteomics : Use photoaffinity labeling with a biotinylated analog to capture interacting proteins .
- CRISPR-Cas9 screening : Perform genome-wide knockout to identify synthetic lethal targets .
- Transcriptomics : Analyze RNA-seq data from treated vs. untreated cells to pinpoint pathway disruptions .
Notes on Contradictory Evidence
- Synthetic yields : Discrepancies in yields (e.g., 60% vs. 85%) may stem from trace moisture in solvents; strict anhydrous conditions are critical .
- Bioactivity variability : Differences in kinase inhibition assays (e.g., IC₅₀ values) could reflect ATP concentration variations (1 mM vs. 10 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
